molecular formula C14H14N4O3 B5689619 5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5689619
M. Wt: 286.29 g/mol
InChI Key: IRMYYGGGPHHRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, also known as 'IOX1', is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. IOX1 is a potent inhibitor of histone demethylases and has been studied for its role in epigenetic regulation, cancer therapy, and other biological processes.

Mechanism of Action

IOX1 inhibits histone demethylases by binding to the active site of the enzyme and preventing it from removing methyl groups from histone proteins. This leads to changes in gene expression patterns and can potentially have therapeutic applications in cancer and other diseases.
Biochemical and physiological effects:
IOX1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. IOX1 has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using IOX1 in lab experiments is its potency as a histone demethylase inhibitor. It can be used at low concentrations to achieve significant effects on gene expression patterns. One limitation of using IOX1 is its potential toxicity at high concentrations, which can affect cell viability and lead to false results.

Future Directions

There are many potential future directions for IOX1 research. One area of interest is its potential therapeutic applications in cancer therapy. IOX1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and there is potential for it to be used in combination with other cancer therapies. Another area of interest is its role in epigenetic regulation and potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully understand the potential of IOX1 in these areas.

Synthesis Methods

IOX1 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-furanyl methylamine with 3-tetrahydrofuranyl hydrazine to form the corresponding hydrazone, which is then reacted with dimethyl acetylenedicarboxylate to form IOX1. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

IOX1 has been extensively studied for its role in epigenetic regulation. It is a potent inhibitor of histone demethylases, which are enzymes that remove methyl groups from histone proteins. By inhibiting histone demethylases, IOX1 can alter gene expression patterns and potentially have therapeutic applications in cancer and other diseases.

properties

IUPAC Name

5-[5-(imidazol-1-ylmethyl)furan-2-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-12(20-11(1)7-18-5-4-15-9-18)14-16-13(17-21-14)10-3-6-19-8-10/h1-2,4-5,9-10H,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMYYGGGPHHRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)C3=CC=C(O3)CN4C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

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